molecular formula C17H25FN2O2 B6055592 1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone

1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone

Cat. No. B6055592
M. Wt: 308.4 g/mol
InChI Key: GZYQDDPOKRVUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone, also known as DMFP, is a synthetic compound that has been widely studied for its potential use in scientific research. DMFP is a member of the pyrrolidinone family of compounds, which are known to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. The sigma-1 receptor is known to be involved in a variety of cellular processes, including calcium signaling, protein folding, and stress response.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the modulation of stress response pathways. 1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone in lab experiments is its specificity for the sigma-1 receptor, which allows for the selective modulation of this receptor without affecting other cellular processes. However, 1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are many potential future directions for the study of 1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone and its potential applications in scientific research. Some possible areas of exploration include the development of new synthetic methods for 1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone, the identification of additional biological targets for 1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone, and the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone and its effects on cellular processes.
In conclusion, 1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its specificity for the sigma-1 receptor and potential neuroprotective effects make it an attractive candidate for further study and development.

Synthesis Methods

The synthesis of 1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone involves several steps, including the reaction of 2-fluoro-5-methoxybenzylamine with 1-(2,2-dimethylpropyl)-2-pyrrolidinone in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. 1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone has been shown to interact with a specific type of receptor in the brain known as the sigma-1 receptor, which is involved in a variety of physiological processes.

properties

IUPAC Name

1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxyphenyl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)11-20-10-13(8-16(20)21)19-9-12-7-14(22-4)5-6-15(12)18/h5-7,13,19H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYQDDPOKRVUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(CC1=O)NCC2=C(C=CC(=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone

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